N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C21H33N3O3S and its molecular weight is 407.57. The purity is usually 95%.
The exact mass of the compound N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds with structures related to N-(1-benzylpiperidin-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide have been synthesized and tested for their antimicrobial activity. For instance, a study by Ghorab et al. (2017) focused on the synthesis of derivatives carrying the sulfonamide moiety and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The compounds showed promising antimicrobial activity, with some displaying higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Inhibition of Carbonic Anhydrases
Another application involves the inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes. Studies by Ulus et al. (2016, 2013) synthesized acridine-acetazolamide and bis acridine sulfonamide compounds, investigating their effectiveness as inhibitors of human carbonic anhydrase isoforms. These compounds showed inhibitory activity in low micromolar and nanomolar ranges, suggesting potential for therapeutic applications in conditions where CA activity is implicated (Ulus et al., 2016); (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, including studies by Morgan et al. (1990), has explored their cardiac electrophysiological activity. These compounds have been evaluated as selective class III agents, indicating their potential in cardiac arrhythmia treatment (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Catalytic Applications
The copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, as reported by Tran et al. (2014), highlight a different application spectrum. These reactions, catalyzed by copper complexes, demonstrate the utility of sulfonamide compounds in synthetic chemistry, offering pathways for functionalizing alkanes (Tran, Li, Driess, & Hartwig, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-28(26,27)22-15-17-7-9-19(10-8-17)21(25)23-20-11-13-24(14-12-20)16-18-5-3-2-4-6-18/h2-6,17,19-20,22H,7-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKSPDTUIQFQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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